1-(4-Amino-phenyl)-3-o-tolyl-urea
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H2,16,17,18) |
InChI Key |
IKKHARPCQKJHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant method for synthesizing 1-(4-Amino-phenyl)-3-o-tolyl-urea involves the nucleophilic addition of an amine to an isocyanate, forming the urea linkage. Specifically:
- Starting Materials : 4-aminophenyl isocyanate and o-toluidine (2-methylaniline).
- Reaction Medium : Common solvents include dichloromethane or toluene to dissolve reactants and facilitate reaction.
- Reaction Conditions : Room temperature stirring or mild heating, typically overnight or for several hours, to ensure complete conversion.
- Mechanism : The nucleophilic amino group of o-toluidine attacks the electrophilic carbon of the 4-aminophenyl isocyanate, forming the urea bond.
This method yields the target compound with good purity and moderate to high yields (typically 50–77%) depending on precise conditions and purification methods.
Detailed Reaction Procedure
| Step | Description |
|---|---|
| 1 | Dissolve 4-aminophenyl isocyanate in anhydrous dichloromethane or toluene under inert atmosphere to avoid moisture interference. |
| 2 | Add equimolar o-toluidine dropwise with stirring at room temperature. |
| 3 | Continue stirring for 12–24 hours to allow complete reaction. |
| 4 | Monitor progress by thin-layer chromatography (TLC) or HPLC. |
| 5 | After completion, the reaction mixture is concentrated under reduced pressure. |
| 6 | Purify the crude product by recrystallization or column chromatography using appropriate solvents (e.g., ethyl acetate/hexane). |
| 7 | Dry the purified this compound under vacuum. |
Alternative Synthetic Routes and Variations
- Condensation with Substituted Isocyanates : Studies have shown that substituted isocyanates can be reacted with aromatic amines under reflux in methanol to form mono-substituted diphenyl ureas, which can be further modified.
- Catalytic Reduction and Functional Group Transformations : Nitro-substituted precursors can be reduced catalytically (e.g., Raney nickel) to amino derivatives, which then undergo urea formation.
- Use of Coupling Agents : In some advanced syntheses, coupling agents like HATU and bases such as DIPEA are employed for amide bond formation involving urea derivatives, although this is more relevant for complex analogs.
Research Findings Supporting Preparation
- The reaction between 4-aminophenyl isocyanate and o-toluidine is well-established, with the nucleophilic attack forming the urea linkage as the key step.
- Yields in the range of 50–77% have been reported for related diphenyl urea derivatives synthesized by similar methods.
- Structural confirmation is typically achieved by 1H-NMR, showing characteristic urea NH signals around 7.8–9.0 ppm and amino protons at 4.7–4.8 ppm, confirming successful synthesis.
- Purification is crucial to remove unreacted starting materials and side products, often achieved by recrystallization or chromatographic techniques.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reactants | 4-Aminophenyl isocyanate, o-toluidine |
| Solvents | Dichloromethane, toluene |
| Temperature | Room temperature to mild reflux (~25–90 °C) |
| Reaction Time | 12–24 hours |
| Yield | 50–77% (depending on conditions) |
| Purification Methods | Recrystallization, column chromatography |
| Characterization | 1H-NMR, melting point, elemental analysis |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-3-o-tolyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Amino-phenyl)-3-o-tolyl-urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-3-o-tolyl-urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Ortho-Tolyl vs.
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with nitro (e.g., 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea) or sulfamoyl groups exhibit distinct electronic profiles, affecting charge distribution and solubility .
- Heterocyclic Substituents : The pyridyl group in 1-(5-chloro-pyridin-2-yl)-3-o-tolyl-urea introduces nitrogen-based polarity, which may improve water solubility compared to purely aromatic systems .
Physicochemical Properties
- Solubility : The sulfamoyl group in 1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea likely increases aqueous solubility, whereas the o-tolyl group in the target compound may reduce it due to hydrophobicity .
- Synthetic Accessibility : The target compound’s high purity (96%) contrasts with its meta-isomer (95%), suggesting optimized synthetic routes .
Q & A
Q. Divergent cytotoxicity results in cancer cell lines: What factors require re-evaluation?
- Methodological Answer :
- Cell Membrane Permeability : Measure intracellular accumulation via LC-MS/MS (normalize to protein content) .
- Hypoxia Effects : Repeat assays under normoxic (21% O) vs. hypoxic (1% O) conditions to assess microenvironmental influences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
